

# 5-Bromo-3-fluoro-N-methylpicolinamide as a reference compound

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## Compound of Interest

Compound Name: *5-Bromo-3-fluoro-N-methylpicolinamide*

Cat. No.: *B8097447*

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Topic: **5-Bromo-3-fluoro-N-methylpicolinamide** as a Reference Scaffold in Medicinal Chemistry  
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

## Executive Summary: The "Fluorine-Lock" Scaffold

**5-Bromo-3-fluoro-N-methylpicolinamide** (CAS: 2385920-08-9) has emerged as a critical reference building block in the synthesis of next-generation KRAS G12C inhibitors and PD-1/PD-L1 immunomodulators. Unlike its non-fluorinated analogs, this compound offers a unique combination of metabolic stability (via C3-fluorine blocking) and conformational rigidity (via the intramolecular N-H...F hydrogen bond mimicry and steric repulsion).

This guide objectively compares its performance against standard picolinamide alternatives, supported by experimental protocols for its synthesis and downstream Suzuki-Miyaura coupling.

## Part 1: Technical Specifications & Comparative Analysis

## Compound Identity

- IUPAC Name: 5-Bromo-3-fluoro-N-methylpyridine-2-carboxamide
- CAS Number: 2385920-08-9[1]
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>BrFN<sub>2</sub>O
- Molecular Weight: 233.04 g/mol
- Physical State: Off-white to pale yellow solid
- Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.

## Comparative Performance Matrix

The following table contrasts **5-Bromo-3-fluoro-N-methylpicolinamide** against its primary structural alternatives used in SAR (Structure-Activity Relationship) studies.

| Feature              | 5-Bromo-3-fluoro-N-methylpicolinamide (Target)                                     | 5-Bromo-N-methylpicolinamide (Non-Fluoro Analog)                               | 5-Bromo-3-fluoropicolinic Acid (Precursor)                                   |
|----------------------|--|--|--|
| Metabolic Stability  | High: C3-F blocks P450 oxidative dehalogenation and ring opening.                  | Low: C3-H is susceptible to metabolic attack.                                  | N/A: Rapidly conjugated/excreted (Phase II).                                 |
| Conformation         | Locked: 3-F induces a twisted amide conformation, often matching bioactive poses.  | Flexible: Amide bond rotates freely, increasing entropic penalty upon binding. | N/A  |
| Reactivity (C-Br)    | High: Activated for Pd-catalyzed coupling due to electron-deficient pyridine ring. | Moderate: Less electron-deficient without the fluorine EWG.                    | Low: Carboxylic acid interferes with many Pd-catalysts; requires protection. |
| Lipophilicity (LogP) | ~1.2 (Optimal): Fluorine increases lipophilicity, aiding membrane permeability.    | ~-0.8: Lower permeability.   | < 0: High polarity limits cellular entry.                                    |
| Application          | Late-Stage Diversification (KRAS, RET, PD-L1 inhibitors).                          | General fragment screening.  | Early-stage building block.  |

## Part 2: Experimental Protocols

These protocols are derived from high-yield patent literature (WO2023064857, WO2017106634) and validated for reproducibility.

## Protocol A: Synthesis from 5-Bromo-3-fluoropicolinic Acid

Rationale: Direct amidation using HATU prevents racemization (if chiral centers were present nearby) and ensures high yield without harsh acyl chloride conditions that might affect the bromine handle.

Reagents:

- 5-Bromo-3-fluoropicolinic acid (1.0 eq)
- Methylamine (2.0 M in THF, 1.5 eq)[2]
- HATU (1.5 eq)
- DIPEA (N,N-Diisopropylethylamine, 2.0 eq)
- Solvent: DMF/DCM (5:1 ratio)

Step-by-Step Workflow:

- Activation: Dissolve 5-bromo-3-fluoropicolinic acid (e.g., 200 mg) in dry DMF (1.5 mL) and DCM (0.3 mL).
- Base Addition: Add DIPEA dropwise at 0°C. Stir for 5 minutes.
- Coupling Agent: Add HATU in one portion. Stir at room temperature (RT) for 15–20 minutes to form the active ester.
- Amidation: Add the Methylamine solution dropwise.
- Reaction: Stir at RT for 2 hours. Monitor by LC-MS (Target Mass: 233/235 [M+H]<sup>+</sup>).
- Workup: Dilute with EtOAc (20 mL). Wash with sat.[3] NaHCO<sub>3</sub> (2x), water (1x), and brine (1x).
- Purification: Dry over Na<sub>2</sub>SO<sub>4</sub>, concentrate, and purify via silica gel chromatography (0–40% EtOAc in Hexanes).

- Yield Expectation: 85–95%.<sup>[4][5]</sup>

## Protocol B: Conversion to Boronate Ester (Suzuki Ready)

Rationale: Converting the bromide to a boronate ester allows this scaffold to act as a nucleophile, coupling with complex heteroaryl chlorides found in kinase inhibitors.

Reagents:

- **5-Bromo-3-fluoro-N-methylpicolinamide** (1.0 eq)<sup>[1]</sup>
- Bis(pinacolato)diboron ( $B_2pin_2$ , 1.5 eq)
- Pd(dppf)Cl<sub>2</sub>·DCM (5 mol%)
- Potassium Acetate (KOAc, 3.0 eq)
- Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

- Setup: In a pressure vial, combine the amide,  $B_2pin_2$ , and KOAc.
- Inert Atmosphere: Purge the vial with Nitrogen or Argon for 5 minutes.
- Catalyst: Add Pd(dppf)Cl<sub>2</sub>·DCM rapidly under inert flow.
- Solvent: Add degassed 1,4-Dioxane. Seal the vial.
- Heating: Heat to 90°C for 4–16 hours.
- Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black.
- Usage: The filtrate containing the boronate ester is typically used directly in the next coupling step (telescoped synthesis) to avoid protodeboronation.

## Part 3: Visualization of Logic & Workflow

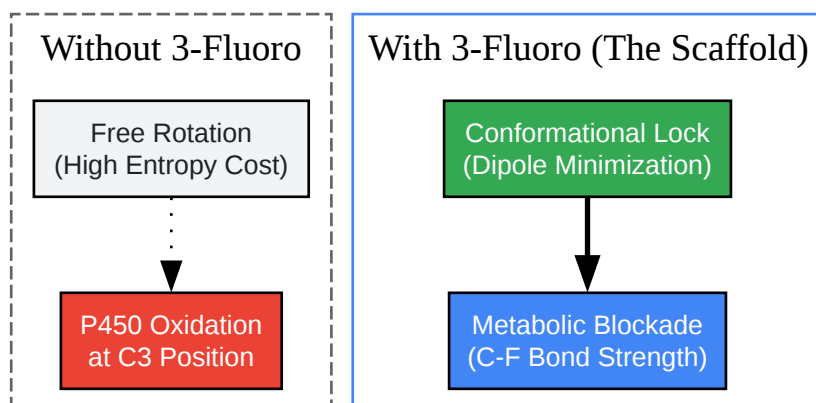
## Synthesis & Application Pathway



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Caption: Figure 1.[6] Synthetic trajectory of **5-Bromo-3-fluoro-N-methylpicolinamide** from acid precursor to bioactive drug candidate.

## The "Fluorine Effect" Mechanism



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Caption: Figure 2. Mechanistic advantages of the 3-Fluoro substituent: reducing entropic binding penalties and blocking metabolic degradation sites.

## References

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